molecular formula C21H25Cl2N3OS B2923040 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride CAS No. 1052529-18-6

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride

Cat. No. B2923040
M. Wt: 438.41
InChI Key: BNFFRKJQUKENAC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. A study by Hu et al. (2016) demonstrated that certain benzothiazole derivatives offer high inhibition efficiencies and stability against steel corrosion, surpassing previously reported inhibitors from the benzothiazole family. These inhibitors can adsorb onto surfaces both physically and chemically, highlighting their potential application in corrosion prevention (Hu et al., 2016).

Antimicrobial Activity

Benzothiazole derivatives have shown promising results in antimicrobial applications. For instance, B'Bhatt and Sharma (2017) synthesized a series of benzothiazole derivatives that exhibited moderate to excellent activity against various bacterial and fungal strains. This study underscores the potential use of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Anti-inflammatory Applications

Lynch et al. (2006) investigated compounds derived from thiazole and thiazoline, which showed anti-inflammatory activity. Among these, certain hydrochloride salts demonstrated effectiveness across specific concentration ranges. This research suggests the potential utility of benzothiazole derivatives in anti-inflammatory treatments (Lynch et al., 2006).

Heterocyclic Synthesis

Benzothiazole derivatives are instrumental in the synthesis of diverse heterocyclic compounds. Roman (2013) utilized a ketonic Mannich base derived from benzothiazole for alkylation and ring closure reactions, leading to a structurally diverse library of compounds. This work highlights the versatility of benzothiazole derivatives in organic synthesis (Roman, 2013).

Anticonvulsant Activity

Benzothiazole derivatives have also been explored for their potential in treating convulsions. Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which showed significant anticonvulsant activity in tests, pointing to their potential application in epilepsy treatment (Soyer et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its role in certain reactions, or its biological activity.


I hope this general approach helps! If you have specific questions about any of these aspects, feel free to ask! 😊


properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFFRKJQUKENAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride

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